1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13ClFNO2 and its molecular weight is 257.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Many pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enzymes that recognize nitrogen-containing heterocycles, potentially inhibiting or activating these enzymes. Additionally, the substituted phenyl group can form π-π interactions with aromatic residues in proteins, affecting their conformation and activity .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound may also affect gene expression by modulating transcription factors or epigenetic regulators. Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can result in enzyme inhibition or activation, changes in receptor conformation, and alterations in gene expression. For example, the pyrrolidine ring can fit into enzyme active sites, blocking substrate access and inhibiting enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged enzyme inhibition or altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity and duration of action. For instance, the compound may undergo oxidation, reduction, or conjugation reactions, resulting in metabolites with different biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound can also influence its accumulation and overall activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-3,8H,4-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNWLGCXZQYUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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